

Application Note: Quantification of Sodium Lithocholate in Human Serum using LC-MS/MS

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Compound of Interest

Compound Name: Sodiumlithocholate

Cat. No.: B15125336

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Abstract

This application note details a robust and sensitive method for the quantification of sodium lithocholate (lithocholic acid) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in negative ion mode (ESI-) with multiple reaction monitoring (MRM) for high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of lithocholic acid in serum for various research applications.

Introduction

Lithocholic acid (LCA) is a secondary bile acid formed from the primary bile acid chenodeoxycholic acid by intestinal bacteria. As a signaling molecule, LCA is involved in the regulation of lipid and glucose metabolism, primarily through the activation of the farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Altered levels of LCA in circulation have been associated with various physiological and pathological conditions, including liver diseases. Therefore, accurate quantification of lithocholic acid in serum is crucial for understanding its role in health and disease. This document provides a detailed protocol for the analysis of sodium lithocholate in human serum by LC-MS/MS.

Experimental

Materials and Reagents

- Lithocholic acid (LCA) reference standard ($\geq 95\%$ purity)
- Lithocholic acid-D4 (LCA-D4) as internal standard (IS) (98% purity)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium acetate (MS-grade)
- Human serum (double charcoal stripped for calibration standards)
- Pooled human serum for quality control samples

Equipment

- UHPLC system (e.g., Shimadzu Nexera X2, Thermo Vanquish Horizon)
- Triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 5500, Thermo TSQ Quantis)
- Analytical balance
- Microcentrifuge
- Pipettes and general laboratory consumables

Sample Preparation

A simple protein precipitation method is employed for the extraction of lithocholic acid from serum.

- Allow serum samples to thaw at room temperature.
- To 50 μL of serum in a microcentrifuge tube, add 10 μL of the internal standard working solution (LCA-D4 in methanol).

- Add 140 μ L of ice-cold methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

- Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 μ m particle size
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 $^{\circ}$ C
- Injection Volume: 10 μ L
- Gradient:
 - 0-6.0 min: 50% B to 72% B
 - 6.0-14.0 min: 72% B to 80% B
 - 14.01-15.5 min: Hold at 100% B
 - 15.51-17.0 min: Re-equilibrate at 50% B

Mass Spectrometry

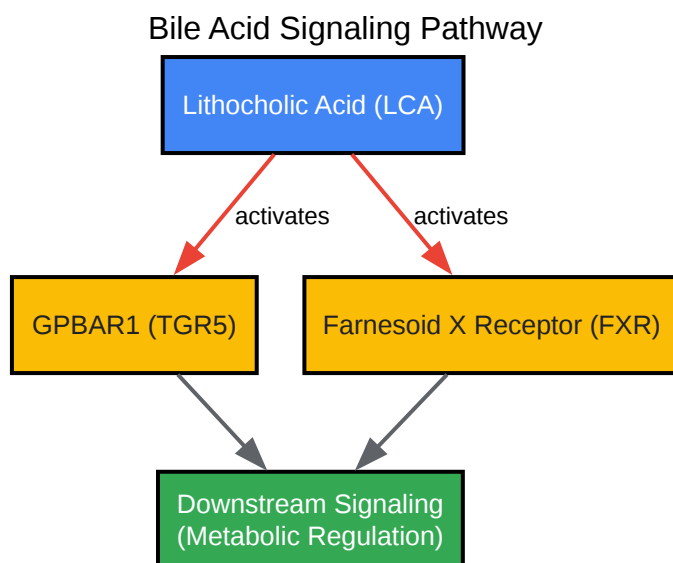
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Ion Spray Voltage: -4500 V
- Temperature: 450 $^{\circ}$ C

- Curtain Gas: 30 psi
- Ion Source Gas 1: 40 psi
- Ion Source Gas 2: 50 psi
- MRM Transitions:
 - Lithocholic Acid: Q1 375.3 -> Q3 375.1
 - Lithocholic Acid-D4 (IS): Q1 379.3 -> Q3 379.1 (transition inferred from similar deuterated standards)

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	1 - 1000 ng/mL	
LLOQ	1 ng/mL	
Inter-day Precision	3.01% - 13.98%	
Intra-day Precision	1.53% - 10.63%	
Recovery	Not explicitly stated for LCA, but generally good for bile acids	
Matrix Effect	No obvious matrix effect observed	

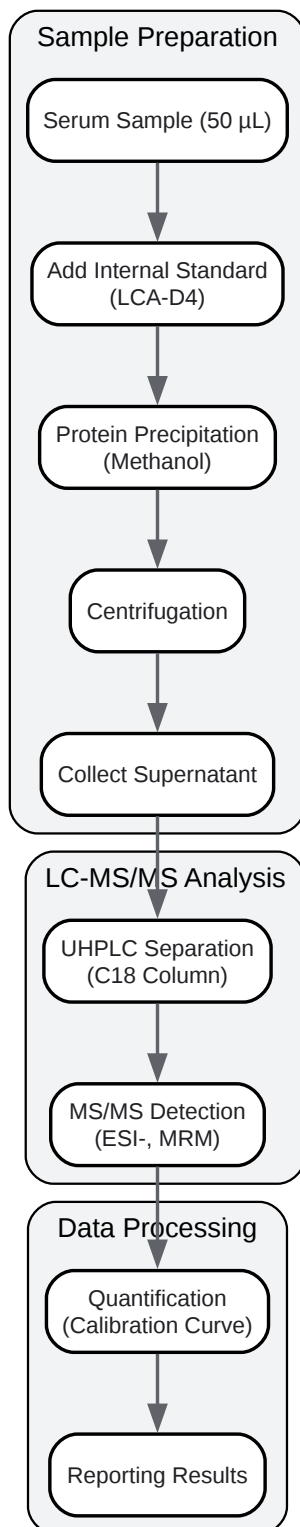
Signaling Pathway and Experimental Workflow



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Bile Acid Signaling Pathway

LC-MS/MS Workflow for Lithocholic Acid Quantification

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LC-MS/MS Experimental Workflow

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of sodium lithocholate in human serum. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical research and drug development. The method demonstrates good linearity and precision, ensuring accurate and reproducible results.

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